1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane is a diazepane-based compound featuring dual sulfonyl moieties. The molecule comprises a seven-membered 1,4-diazepane ring substituted at positions 1 and 4 with sulfonyl groups linked to a 1H-imidazol-4-yl group and a 4-ethoxy-3-fluorophenyl group, respectively. Current data indicate it is available in 90% purity, with pricing ranging from $237 (1 mg) to $664 (100 mg) .
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-2-26-15-5-4-13(10-14(15)17)27(22,23)20-6-3-7-21(9-8-20)28(24,25)16-11-18-12-19-16/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVKESWECWSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane (CAS Number: 1903894-15-4) is a novel compound with potential therapeutic applications. This article reviews its biological activity, exploring its mechanisms, efficacy, and potential applications in various fields, particularly in antiviral and anticancer therapies.
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure includes an imidazole ring and sulfonyl groups, which are known to contribute to the biological activity of sulfonamide derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1903894-15-4 |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, compounds with similar structures have shown effectiveness as inhibitors of viral replication and cancer cell proliferation.
Antiviral Activity
Research has indicated that sulfonamide derivatives can act as inhibitors against various viruses, including the Yellow Fever Virus (YFV). In vitro studies have demonstrated that compounds structurally related to this diazepane derivative exhibit selectivity for YFV over other viruses, suggesting a potential application in antiviral therapy .
Anticancer Activity
In the realm of oncology, sulfonamide-based compounds have been explored for their ability to inhibit cancer cell growth. For instance, related compounds have shown significant inhibition of Wnt-dependent transcription in colorectal cancer cell lines (SW480 and HCT116), indicating that modifications to the sulfonamide structure can enhance anticancer properties. The compound's ability to reduce the expression of proliferation markers such as Ki67 further supports its potential as an anticancer agent .
Case Studies
- Yellow Fever Virus Inhibition : A recent study highlighted the use of machine learning models to identify new inhibitors for YFV. Compounds similar to 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane were prioritized based on their structural similarities and exhibited promising antiviral activity with low cytotoxicity profiles .
- Colorectal Cancer Treatment : In vivo studies on similar sulfonamide derivatives demonstrated significant tumor growth inhibition in xenograft models. One compound showed an IC50 value of 0.12 μM against HCT116 cells, suggesting that structural modifications can lead to enhanced potency against cancer cells .
Research Findings
Recent investigations into the pharmacokinetics and metabolism of related compounds have revealed favorable absorption and distribution characteristics. For example, a derivative exhibited a half-life () of 3.4 hours in mouse models, indicating good metabolic stability which is crucial for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its diazepane core and dual sulfonyl substituents. Below is a comparative analysis with triazole- and triazolone-based analogs from the literature:
Table 1: Structural Comparison
Key Observations :
Physicochemical and Commercial Properties
Table 2: Commercial Availability and Purity
Research Implications and Limitations
- Structural Advantages : The diazepane scaffold and dual sulfonyl groups position the compound as a candidate for targeting sulfonamide-responsive pathways, such as ion channels or proteases.
- Limitations : Lack of pharmacological data in the provided evidence precludes direct efficacy comparisons. Further studies on solubility, stability, and toxicity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
